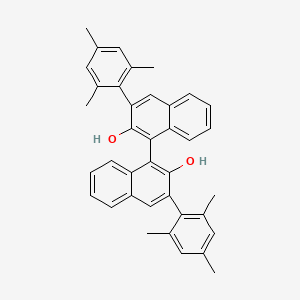

(R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene-2,2'-diol

Description

(R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene-2,2'-diol (CAS: 394737-30-5) is a chiral binaphthol (BINOL) derivative featuring two mesityl (2,4,6-trimethylphenyl) groups at the 3,3'-positions of the binaphthalene backbone . With a molecular weight of 522.67 g/mol (C₃₈H₃₄O₂), it is widely utilized in asymmetric organocatalysis due to its modular steric and electronic properties. The mesityl substituents provide moderate steric bulk, enhancing enantioselectivity in reactions such as helicene synthesis and coupling processes . Its commercial availability and stability at room temperature make it a practical choice for catalytic applications.

Properties

IUPAC Name |

1-[2-hydroxy-3-(2,4,6-trimethylphenyl)naphthalen-1-yl]-3-(2,4,6-trimethylphenyl)naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H34O2/c1-21-15-23(3)33(24(4)16-21)31-19-27-11-7-9-13-29(27)35(37(31)39)36-30-14-10-8-12-28(30)20-32(38(36)40)34-25(5)17-22(2)18-26(34)6/h7-20,39-40H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAGJVAGPXZJHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=C(C=C(C=C6C)C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production Methods

: Industrial-scale production employs optimized reaction conditions and highly selective catalysts to ensure the chirality and high yield of the compound. Factors such as temperature control, solvent selection, and catalyst recovery are crucial for large-scale synthesis.

Chemical Reactions Analysis

Role in Nickel-Catalyzed Reductive Coupling Reactions

This compound serves as a precursor to chiral phosphoramidite ligands, which are critical in nickel-catalyzed reductive couplings. For example, its derivatives (e.g., VAPOL phosphoramidite L17 ) enable enantioselective synthesis of vicinal diols via coupling of aldehydes and dienol ethers . Key features include:

-

Regio- and Diastereoselectivity : The bulky mesityl (2,4,6-trimethylphenyl) groups at the 3,3' positions create a steric environment that directs reactants into specific orientations, leading to 1,2-anti or 1,2-syn diols with >20:1 diastereomeric ratios (dr) .

-

Enantioselectivity : When paired with nickel(0) catalysts, enantioselectivities up to 93% ee are achieved, particularly in reactions involving aromatic aldehydes .

Mechanistic Insights :

The ligand’s binaphthol backbone coordinates to nickel, while the mesityl groups prevent unwanted ligand-substrate interactions. This steric shielding ensures that oxidative cyclization proceeds via a well-defined nickelacycle intermediate, suppressing side reactions .

Impact of Structural Modifications on Catalytic Performance

The electronic and steric properties of the compound are tunable via substituent modifications:

Comparative Analysis with Related Ligands

The compound outperforms less bulky ligands (e.g., PPh₃) in nickel-catalyzed systems due to its rigid, electron-deficient architecture:

-

Cyclodiphosphazane vs. PPh₃ :

Asymmetric Induction in Trisubstituted Dienes

Substrate : Trisubstituted diene 12

Product : 13 (91% yield, single diastereomer)

Role of Ligand : The mesityl groups enforce a 1,3-anti selectivity, overriding inherent substrate biases .

Scientific Research Applications

: (R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene-2,2'-diol has significant applications in asymmetric catalysis, where its chiral nature is leveraged to produce enantiomerically pure compounds. This is vital in the pharmaceutical industry for creating drugs with specific activities. Additionally, it’s used in the development of advanced materials with unique optical and electronic properties, often studied in material science and engineering fields.

Mechanism of Action

: The compound exerts its effects through its chiral centers, interacting with molecular targets in asymmetric reactions to favor the formation of one enantiomer over another. This stereoselectivity is key in reactions where the precise 3D orientation of molecules affects the outcome, such as in enzyme catalysis and receptor binding in biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison

*Molecular weight for (S)-3,3'-Bis(3,5-dimethylphenyl)-BINOL †Molecular weight estimated for 3,3'-Bis(10-phenylanthracen-9-yl)-BINOL

Key Research Findings

The target compound’s mesityl groups offer a balance, enabling efficient catalysis in helicene synthesis with 73% yield reported .

Electronic and Solubility Profiles: Anthracenyl substituents introduce extended π-systems, favoring interactions in aromatic transition states . Mesityl-substituted BINOLs exhibit better solubility in organic solvents (e.g., dichloromethane) compared to bulkier analogs .

Stability and Handling: Triisopropylphenyl-BINOL requires storage at 2–8°C , whereas the mesityl derivative remains stable at room temperature , simplifying practical use.

Catalytic Versatility: Dimesityl-BINOL derivatives are pivotal in forming chlorophosphite ligands for asymmetric alkynylation . TRIP’s phosphoric acid variant is a gold standard in asymmetric Brønsted acid catalysis , highlighting the impact of functional group modifications.

Biological Activity

(R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene-2,2'-diol (CAS Number: 394737-30-5) is a chiral compound known for its potential biological activities. This article reviews its biological properties, including antioxidant, anticancer, and other pharmacological activities.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been evaluated using various in vitro assays:

- DPPH Radical Scavenging Activity: The compound demonstrated a strong ability to scavenge DPPH radicals, indicating its potential as an antioxidant agent.

- Hydroxyl Radical Scavenging: It also showed effectiveness in neutralizing hydroxyl radicals, which are known to cause oxidative stress in biological systems.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cell Line Studies: The compound was tested against several cancer cell lines including HeLa (cervical cancer) and MG63 (osteosarcoma). Results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutic agents.

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Induction of Apoptosis: Studies have shown that treatment with this compound leads to increased levels of apoptotic markers in cancer cells.

- Cell Cycle Arrest: Flow cytometry analysis revealed that the compound induces cell cycle arrest at the G0/G1 phase.

Case Studies

- Study on HeLa Cells:

- In a controlled experiment, HeLa cells were treated with varying concentrations of the compound. The results indicated a significant reduction in cell viability at concentrations above 5 µM after 48 hours of treatment. Apoptotic markers such as caspase activation were also observed.

- In Vivo Studies:

- Preliminary in vivo studies using murine models have suggested that the compound may reduce tumor size without significant toxicity to normal tissues. Further studies are needed to establish safe dosage ranges and long-term effects.

Q & A

Basic: How to synthesize (R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene-2,2'-diol with high enantiomeric excess?

Methodological Answer:

The synthesis typically involves chiral resolution or asymmetric catalysis. A common approach is to start with enantiomerically pure BINOL derivatives and introduce substituents via Suzuki coupling or Ullmann reactions. For example, a chlorophosphite intermediate can be formed using pyridine and PCl₃, followed by reaction with NaSbF₆ and bulky aryl ligands to achieve steric control . Purification via column chromatography (e.g., dichloromethane as eluent) ensures high enantiomeric purity . Characterization via ¹H/¹³C NMR and mass spectrometry (MS) confirms structural integrity .

Basic: What are the key safety considerations when handling this compound?

Methodological Answer:

Critical precautions include:

- Storage : Keep away from ignition sources (P210) in a dry, ventilated area .

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319) .

- Emergency Measures : For spills, use inert absorbents (e.g., sand) and avoid dust formation .

- Disposal : Follow hazardous waste protocols for halogenated organics .

Advanced: How does the steric bulk of the 2,4,6-trimethylphenyl groups influence catalytic activity in asymmetric reactions?

Methodological Answer:

The bulky 2,4,6-trimethylphenyl groups create a chiral pocket that restricts substrate orientation, enhancing enantioselectivity. For example, in zirconium-catalyzed Mukaiyama aldol reactions, bulky substituents on BINOL derivatives increase diastereo- and enantioselectivity by stabilizing specific transition states . Comparative studies show that less bulky analogs (e.g., 3,5-dimethylphenyl) exhibit lower selectivity due to reduced steric hindrance .

Advanced: What analytical techniques are most effective for characterizing enantiomeric purity?

Methodological Answer:

- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane/isopropanol eluents resolves enantiomers .

- NMR with Chiral Shift Reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting in ¹H NMR spectra .

- Optical Rotation : Compare specific rotation values with literature data (e.g., [α]²⁵D = +35° for (R)-isomer) .

Advanced: How to resolve contradictions in catalytic performance reported with different metal centers?

Methodological Answer:

Contradictions often arise from ligand-metal coordination geometry. For example:

- Zirconium (Zr) : Forms dimeric structures with BINOL derivatives, requiring water for optimal activity .

- Gold (Au) : Bulky ligands improve π-backbonding in Au(I) complexes, enhancing catalytic turnover .

- Contradiction Analysis : Use NMR titration to study ligand-metal binding modes and X-ray crystallography to confirm coordination environments .

Advanced: What strategies optimize ligand design for specific asymmetric transformations?

Methodological Answer:

- Electronic Tuning : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance Lewis acidity in Brønsted acid catalysis .

- Steric Modulation : Replace 2,4,6-trimethylphenyl with larger groups (e.g., 9-phenanthrenyl) to enforce tighter chiral pockets .

- Hybrid Ligands : Combine BINOL with phosphine moieties (e.g., BINAP) for dual activation in cross-coupling reactions .

Basic: What are common side reactions during synthesis and how to mitigate them?

Methodological Answer:

- Racemization : Avoid prolonged heating; use mild bases (Cs₂CO₃) and low temperatures (<60°C) during alkylation .

- Incomplete Substitution : Optimize stoichiometry (e.g., 4 equiv of K₂CO₃ in DMF) and monitor reaction progress via TLC .

- Byproduct Formation : Purify intermediates via flash chromatography before proceeding to subsequent steps .

Advanced: How does solvent choice affect the compound’s performance in catalytic systems?

Methodological Answer:

- Polar Aprotic Solvents (DMF, DMSO) : Stabilize ionic intermediates in Zr-catalyzed reactions but may reduce enantioselectivity due to ligand dissociation .

- Chlorinated Solvents (DCM, CHCl₃) : Improve substrate solubility in gold catalysis but can coordinate to metal centers, altering reactivity .

- Ether Solvents (THF) : Enhance Lewis acid activity by weakly coordinating to metals, as seen in asymmetric aldol reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.